2-Methoxy-6-phenylpyridine

概要

説明

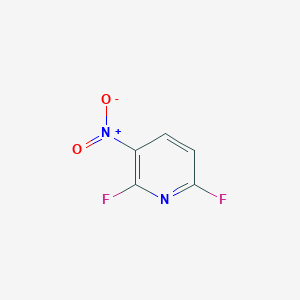

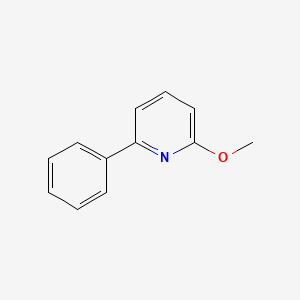

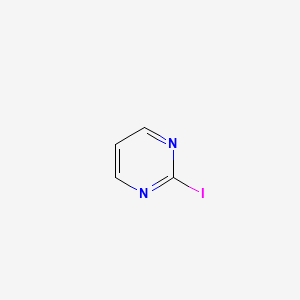

2-Methoxy-6-phenylpyridine is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.222 Da .

Molecular Structure Analysis

The molecular structure of this compound involves a pyridine core flanked by two phenyl rings . The compound’s orthorhombic crystallization in the P21212 space group has been validated using X-ray diffraction (XRD) and sophisticated computational methodologies .Chemical Reactions Analysis

The chemical reactions involving similar compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on these heterocyclization reactions and domino reactions .科学的研究の応用

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel: 2-Methoxy-6-phenylpyridine derivatives have been investigated for their corrosion inhibition properties in mild steel. Research demonstrates that these compounds can effectively inhibit corrosion when used in hydrochloric acid environments. This is attributed to their adsorption capabilities and the formation of a protective film on the steel surface (Ansari, Quraishi, & Singh, 2015).

Synthesis and Chemical Properties

- Synthesis and Sulfonation: The synthesis and sulfonation of 6-methoxy- and 6-hydroxy-2-phenyl-3-hydroxypyridines have been explored, providing insights into the chemical behavior of these compounds (Smirnov et al., 1971).

- Molecular Interactions: A study on the interaction of 2-methoxy-6-chloro-9-aminoacridine derivatives with DNA demonstrated sequence specificity and potential hydrogen bonding interactions, offering a glimpse into the molecular interactions of similar compounds (Gaugain et al., 1981).

Photophysical and Electrochemical Properties

- Platinum(II) Complexes: Research involving 2-phenylpyridine derivatives in the context of luminescent square-planar Platinum(II) complexes has been conducted, examining their emission properties and potential applications in materials science (Bevilacqua & Eisenberg, 1994).

- Ruthenium Complexes: Alkyne substituted ruthenium complexes containing 2,2':6',2''-terpyridine derivatives have been synthesized, revealing their photochemical and redox properties, and potential in photocatalysis (Davidson et al., 2015).

Biological and Medicinal Applications

- Anticancer Activity: Iridium(III) complexes with functionalized 2,2‘-bipyridines, including derivatives of 2-phenylpyridine, have been investigated for their binding affinity with DNA and proteins, revealing significant potential in anticancer applications. These compounds have shown moderate cytotoxicity towards various cancer cell lines, suggesting their utility in cancer treatment strategies (Mukhopadhyay et al., 2017).

作用機序

Target of Action

Related compounds such as 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one have been reported to target the m1 muscarinic acetylcholine receptors . These receptors play a crucial role in cognitive functions and are potential targets for treating cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

It is likely that it interacts with its targets through allosteric modulation, similar to its related compounds . Allosteric modulators can enhance or inhibit the activity of receptors by binding to a site different from the active site, thereby influencing the receptor’s response to its ligand .

Biochemical Pathways

Compounds targeting the m1 muscarinic acetylcholine receptors are known to influence several signaling pathways, including the extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate accumulation, and beta-arrestin-2 recruitment .

Result of Action

Based on the action of related compounds, it can be inferred that the compound may influence the activity of the m1 muscarinic acetylcholine receptors, thereby potentially affecting cognitive functions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the stability and efficacy of the compound .

特性

IUPAC Name |

2-methoxy-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFCYRHFIMVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466846 | |

| Record name | 2-METHOXY-6-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35070-08-7 | |

| Record name | 2-METHOXY-6-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)